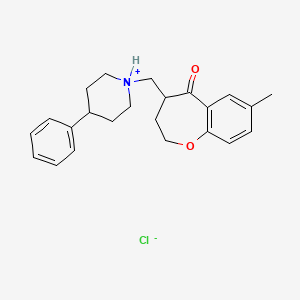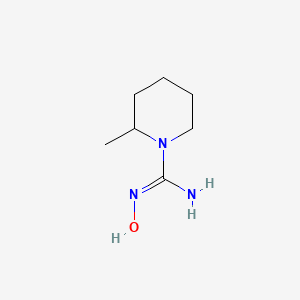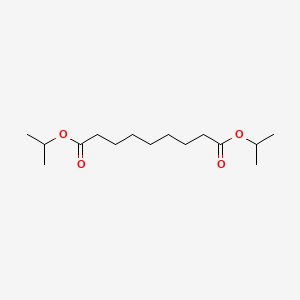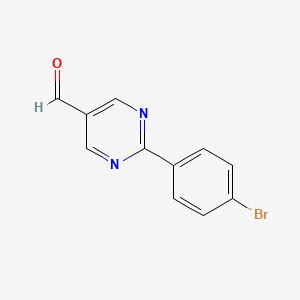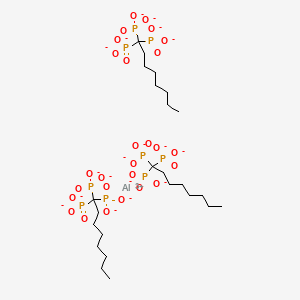
Aluminum trioctyl triphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminum trioctyl triphosphonate: is a chemical compound with the molecular formula C24H54AlO9P3 . It is a coordination complex where aluminum is bonded to three octyl groups and three triphosphonate ligands.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of aluminum trioctyl triphosphonate typically involves the reaction of aluminum salts with trioctyl phosphonic acid under controlled conditions. The reaction is usually carried out in an organic solvent, such as toluene or hexane, at elevated temperatures. The process involves the formation of a coordination complex between aluminum and the phosphonate ligands .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve additional purification steps, such as recrystallization or chromatography, to remove impurities and achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: : Aluminum trioctyl triphosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form aluminum oxide and other by-products.
Reduction: Reduction reactions can lead to the formation of lower oxidation state aluminum compounds.
Substitution: The octyl groups or phosphonate ligands can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or organometallic compounds can be employed for substitution reactions.
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aluminum oxide, while substitution reactions can produce various substituted phosphonate derivatives .
Scientific Research Applications
Chemistry: : Aluminum trioctyl triphosphonate is used as a catalyst in various organic reactions, including polymerization and esterification. Its unique coordination properties make it an effective catalyst for these processes .
Biology: : In biological research, this compound is studied for its potential as a drug delivery agent. Its ability to form stable complexes with various biomolecules makes it a promising candidate for targeted drug delivery systems .
Medicine: : The compound is being investigated for its potential therapeutic applications, including its use as an adjuvant in vaccines. Its ability to enhance the immune response makes it a valuable component in vaccine formulations .
Industry: : In the industrial sector, this compound is used as a corrosion inhibitor and as an additive in lubricants. Its ability to form protective coatings on metal surfaces helps prevent corrosion and extend the lifespan of industrial equipment .
Mechanism of Action
The mechanism of action of aluminum trioctyl triphosphonate involves its ability to form stable coordination complexes with various molecules. In biological systems, it can interact with cellular components, leading to enhanced drug delivery or immune response. The molecular targets and pathways involved include interactions with cell membranes, proteins, and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
Aluminum tris(acetylacetonate): Another aluminum coordination complex with different ligands.
Aluminum tris(ethylacetoacetate): Similar structure but with ethylacetoacetate ligands.
Aluminum tris(phenylphosphonate): Contains phenylphosphonate ligands instead of octylphosphonate .
Uniqueness: : Aluminum trioctyl triphosphonate is unique due to its specific ligand structure, which imparts distinct properties such as enhanced solubility in organic solvents and specific reactivity patterns. These properties make it particularly suitable for applications in catalysis, drug delivery, and industrial processes .
Properties
Molecular Formula |
C24H45AlO27P9-15 |
|---|---|
Molecular Weight |
1071.3 g/mol |
IUPAC Name |
aluminum;1,1-diphosphonatooctyl-dioxido-oxo-λ5-phosphane |
InChI |
InChI=1S/3C8H21O9P3.Al/c3*1-2-3-4-5-6-7-8(18(9,10)11,19(12,13)14)20(15,16)17;/h3*2-7H2,1H3,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17);/q;;;+3/p-18 |
InChI Key |
GTOHFNYEHVTINV-UHFFFAOYSA-A |
Canonical SMILES |
CCCCCCCC(P(=O)([O-])[O-])(P(=O)([O-])[O-])P(=O)([O-])[O-].CCCCCCCC(P(=O)([O-])[O-])(P(=O)([O-])[O-])P(=O)([O-])[O-].CCCCCCCC(P(=O)([O-])[O-])(P(=O)([O-])[O-])P(=O)([O-])[O-].[Al+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


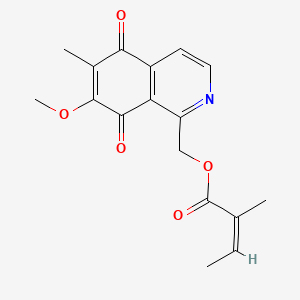
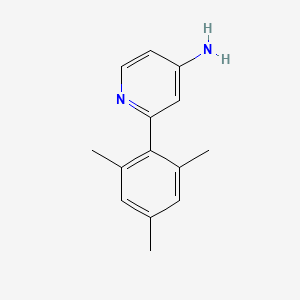
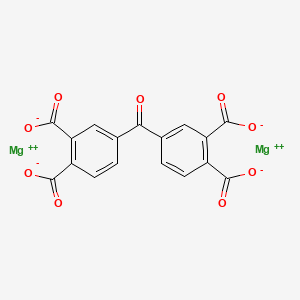
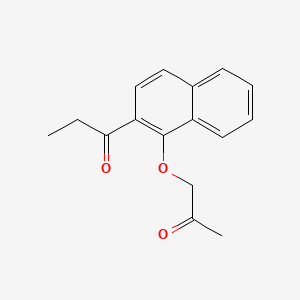
![6,15,24-trinitroheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(20),2(10),3(8),4,6,11(19),12(17),13,15,21(26),22,24-dodecaene-9,18,27-trione](/img/structure/B13780185.png)
![2-[[5-Acetamido-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-ethoxyphenyl](2-hydroxyethyl)amino]ethyl acetate](/img/structure/B13780187.png)
![Methanesulfonic acid, [bis(2-hydroxyethyl)amino]-, monosodium salt](/img/structure/B13780192.png)
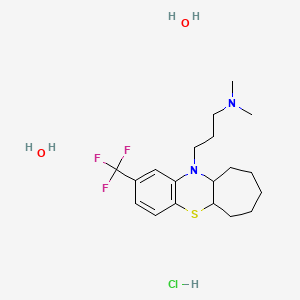
![N-[3-[(2-Cyanoethyl)allylamino]-4-methoxyphenyl]acetamide](/img/structure/B13780213.png)

